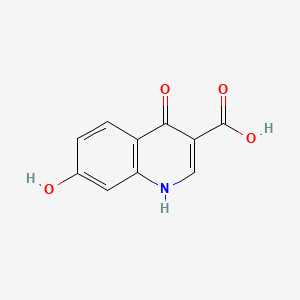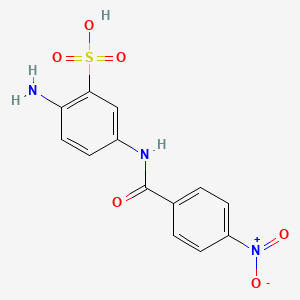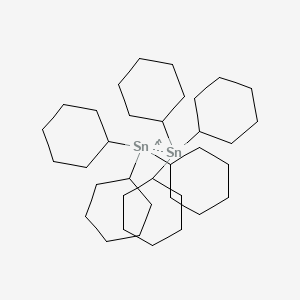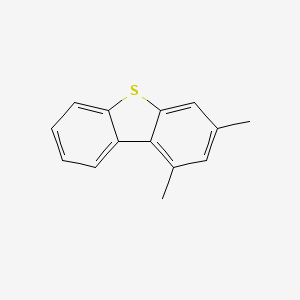![molecular formula C26H36N2O6 B1609246 5,6,14,15-DIBENZO-4,7,13,16,21,24-HEXAOXA-1,10-DIAZABICYCLO[8.8.8]HEXACOSANE CAS No. 40471-97-4](/img/structure/B1609246.png)
5,6,14,15-DIBENZO-4,7,13,16,21,24-HEXAOXA-1,10-DIAZABICYCLO[8.8.8]HEXACOSANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,14,15-Dibenzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane is a complex organic compound known for its unique structure and versatile applications. It is a member of the cryptand family, which are compounds known for their ability to form stable complexes with metal ions. This compound is particularly notable for its use in various scientific research fields due to its ability to act as a ligand in metal-ligand complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,14,15-dibenzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecinium iodide with other reagents to form the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,14,15-Dibenzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often involving metal catalysts.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
5,6,14,15-Dibenzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, including imaging techniques.
Medicine: Its role in magnetic resonance imaging (MRI) as a contrast agent is particularly noteworthy.
Wirkmechanismus
The mechanism by which 5,6,14,15-dibenzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane exerts its effects involves its ability to form stable complexes with metal ions. The compound acts as a ligand, binding to metal ions through its oxygen and nitrogen atoms. This interaction can influence the redox and electronic properties of the metal ions, making it useful in various applications, including imaging and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: This compound is similar in structure and function, often used in similar applications.
5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene: Another related compound with similar properties and uses.
Uniqueness
What sets 5,6,14,15-dibenzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane apart is its specific structure, which allows for unique interactions with metal ions. This makes it particularly effective in applications requiring precise control over metal-ligand interactions, such as in MRI contrast agents and complex formation studies .
Eigenschaften
CAS-Nummer |
40471-97-4 |
|---|---|
Molekularformel |
C26H36N2O6 |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
4,11,17,24,29,32-hexaoxa-1,14-diazatetracyclo[12.12.8.05,10.018,23]tetratriaconta-5,7,9,18,20,22-hexaene |
InChI |
InChI=1S/C26H36N2O6/c1-2-6-24-23(5-1)31-17-11-27-9-15-29-21-22-30-16-10-28(12-18-32-24)14-20-34-26-8-4-3-7-25(26)33-19-13-27/h1-8H,9-22H2 |
InChI-Schlüssel |
KBGDKACEOLZYIC-UHFFFAOYSA-N |
SMILES |
C1COCCOCCN2CCOC3=CC=CC=C3OCCN1CCOC4=CC=CC=C4OCC2 |
Kanonische SMILES |
C1COCCOCCN2CCOC3=CC=CC=C3OCCN1CCOC4=CC=CC=C4OCC2 |
| 40471-97-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


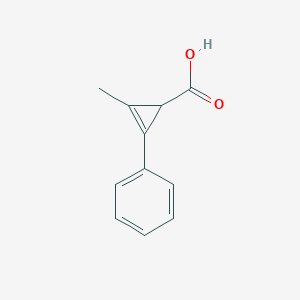
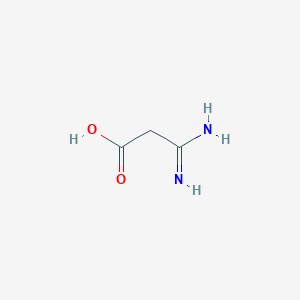




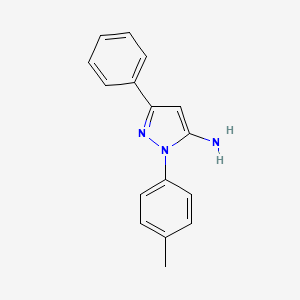
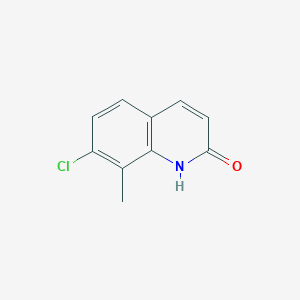
![methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate](/img/structure/B1609175.png)
